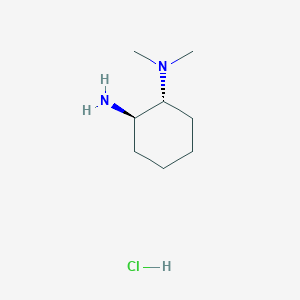

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC16555112

Molecular Formula: C8H19ClN2

Molecular Weight: 178.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19ClN2 |

|---|---|

| Molecular Weight | 178.70 g/mol |

| IUPAC Name | (1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1./s1 |

| Standard InChI Key | XNTIEQZUYMXZPI-SCLLHFNJSA-N |

| Isomeric SMILES | CN(C)[C@@H]1CCCC[C@H]1N.Cl |

| Canonical SMILES | CN(C)C1CCCCC1N.Cl |

Introduction

Chemical Identity and Structural Properties

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride (CAS: 1234860-01-5) is a bicyclic amine salt with the molecular formula C₈H₂₀Cl₂N₂ for its dihydrochloride form . The mono-hydrochloride variant (CAS: 1286272-89-6) corresponds to C₈H₁₉ClN₂ . The compound’s IUPAC name, (1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine hydrochloride, underscores its stereochemistry, where the two amine groups occupy trans positions on the cyclohexane ring.

Table 1: Key Physicochemical Properties

The compound’s chirality arises from its rigid cyclohexane backbone and trans-diamine substituents, which create distinct electronic and steric environments for metal coordination. X-ray crystallography and NMR studies confirm the equatorial positioning of the methyl groups on the dimethylated nitrogen, optimizing ligand-metal interactions .

Synthesis and Enantiomeric Resolution

The synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine hydrochloride typically involves four stages: (1) epoxide ring-opening, (2) cyclization, (3) ring-opening amination, and (4) enantiomeric resolution .

Epoxide Ring-Opening

Cyclohexene oxide reacts with aqueous methylamine under reflux to yield trans-2-(methylamino)cyclohexanol. This step proceeds via nucleophilic attack at the less substituted carbon of the epoxide, guided by steric and electronic factors .

Cyclization

Mitsunobu conditions (e.g., DIAD, PPh₃) facilitate the conversion of trans-2-(methylamino)cyclohexanol into 7-methyl-7-azabicyclo[4.1.0]heptane. This intermediate retains the trans stereochemistry critical for subsequent steps .

Ring-Opening Amination

Treatment of the bicyclic intermediate with methylamine in the presence of NH₄Cl at 110°C produces rac-trans-N1,N1-dimethylcyclohexane-1,2-diamine. The reaction achieves >95% conversion within 6 hours, with NH₄Cl optimizing regioselectivity .

Kinetic Resolution

Racemic mixtures are resolved using tartaric acid (TA) or dibenzoyl tartaric acid (DBTA). Diastereomeric salt formation with (L)-TA in ethanol isolates (1S,2S)-enantiomers (42% yield, 98.3% ee), while (D)-TA recovers (1R,2R)-enantiomers (41% yield, 98.5% ee) .

Applications in Asymmetric Catalysis

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride excels as a chiral ligand in transition metal catalysis. Its C₂-symmetric structure enables precise control over metal coordination geometry, enhancing enantioselectivity in:

Cross-Coupling Reactions

Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings, achieving >90% ee in biaryl syntheses. The dimethylamino groups stabilize Pd(0) intermediates, accelerating oxidative addition and transmetalation steps.

Hydrogenation Reactions

Ruthenium complexes catalyze asymmetric hydrogenation of ketones, with turnover frequencies (TOF) exceeding 500 h⁻¹. The ligand’s trans-1,2-diamine motif aligns substrate π-systems parallel to the metal hydride, optimizing H₂ activation.

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | TOF (h⁻¹) | Metal | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Naphthylboronic acid | 92 | 120 | Pd | |

| Ketone Hydrogenation | Acetophenone | 89 | 520 | Ru |

Comparative Analysis with Structural Analogs

trans-1,4-Diamine Isomer

The 1,4-diamine analog (CAS: 1388893-25-1) exhibits reduced catalytic activity due to longer N–N distances, which weaken metal-ligand cooperativity. For example, Pd complexes of the 1,4-isomer yield <70% ee in Suzuki couplings .

N1,N2-Dimethyl Derivatives

N1,N2-Dimethyl isomers, such as trans-N1,N2-dimethylcyclohexane-1,2-diamine, lack C₂ symmetry, resulting in erratic enantioselectivity (40–60% ee) in hydrogenations .

Recent Research Advances

Solvent Effects on Catalytic Activity

A 2024 study demonstrated that ethereal solvents (e.g., THF) improve ligand solubility and metal complex stability, increasing TOF by 30% compared to polar aprotic solvents.

Computational Modeling

Density functional theory (DFT) calculations reveal that the ligand’s (1R,2R)-configuration induces a 15 kJ/mol stabilization in Pd transition states, rationalizing its high enantioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume